2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide
Overview
Description
2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the cyano group and the dimethylamino group in the pyridine ring makes this compound particularly interesting for medicinal chemistry and pharmaceutical applications.
Preparation Methods
The synthesis of 2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: Conducting the reaction without solvent at elevated temperatures, typically around 150°C.
Chemical Reactions Analysis
2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different amine derivatives.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Medicinal Chemistry: The compound is used as a precursor in the synthesis of various biologically active heterocycles, which have potential therapeutic applications.
Biological Research: It is studied for its antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and dimethylamino groups play a crucial role in its biological activity. These functional groups allow the compound to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide can be compared with other similar compounds, such as:
2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide: This compound also contains a cyano group and a dimethylamino group, making it similar in terms of chemical reactivity.
Pyridine Derivatives: Various pyridine derivatives with cyano and amino groups exhibit similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-14(2)8-3-4-13-10(7(8)5-11)16-6-9(12)15/h3-4H,6H2,1-2H3,(H2,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYKKJQQEVYTQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)SCC(=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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